tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-hydroxyethyl)-1H-pyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include di-tert-butyl dicarbonate and monoethanolamine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and other proteins, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- Boc-2-aminoethanol
Uniqueness
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the pyrazole moiety .
Properties
Molecular Formula |
C10H17N3O3 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)11-8-4-5-13(12-8)6-7-14/h4-5,14H,6-7H2,1-3H3,(H,11,12,15) |
InChI Key |
FCAKBRLIJCOJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)CCO |
Origin of Product |
United States |
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